![molecular formula C12H22O4S2 B12541240 4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) CAS No. 143570-34-7](/img/structure/B12541240.png)
4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is an organic compound characterized by the presence of two 2,2-dimethyl-1,3-dioxolane rings connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a disulfide compound under specific conditionsThe reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The dioxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted dioxolanes.
Aplicaciones Científicas De Investigación
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing various biochemical pathways. The dioxolane rings can interact with enzymes and other proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with different functional groups.
1,3-Dioxolane,2,2-dimethyl-4,5-bis(methylene): Shares the dioxolane ring but lacks the disulfide bridge.
Uniqueness
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is unique due to its combination of dioxolane rings and a disulfide bridge, providing distinct chemical and physical properties that are not found in similar compounds .
Propiedades
Número CAS |
143570-34-7 |
|---|---|
Fórmula molecular |
C12H22O4S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
4-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyldisulfanyl]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H22O4S2/c1-11(2)13-5-9(15-11)7-17-18-8-10-6-14-12(3,4)16-10/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DZZIERXVBQNAPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CSSCC2COC(O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


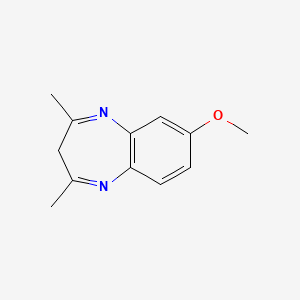
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
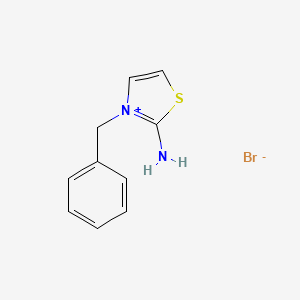
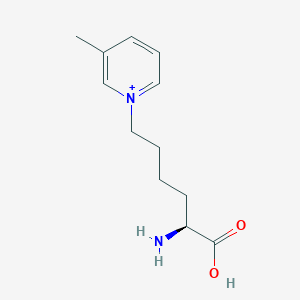

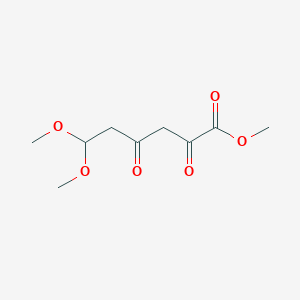
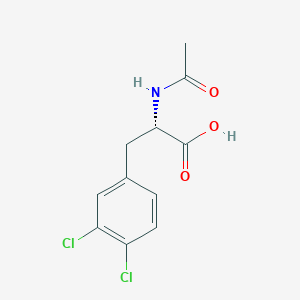
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
